molecular formula C27H27F3N8O B1193833 Xmu-MP-3

Xmu-MP-3

カタログ番号: B1193833
分子量: 536.6 g/mol
InChIキー: MCEWMWAJAOMTBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

XMU-MP-3 の合成には、中間体の調製とその後の特定条件下での反応を含むいくつかのステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 this compound は、さまざまな試薬や触媒の使用を含む一連の化学反応によって合成されることが知られています This compound の工業的生産方法は公表されていませんが、製薬製造で使用される大規模合成技術が関与している可能性があります .

化学反応の分析

XMU-MP-3 は、以下を含むいくつかの種類の化学反応を起こします。

生物活性

XMU-MP-3 is a novel non-covalent inhibitor of Bruton's tyrosine kinase (BTK), which has garnered attention for its potential therapeutic applications in treating B-cell malignancies, particularly those resistant to existing therapies like ibrutinib. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and implications for future drug development.

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component in the B-cell receptor signaling pathway, playing a significant role in B-cell proliferation and survival. Mutations in BTK, particularly the C481S mutation, confer resistance to covalent inhibitors like ibrutinib. This compound has been shown to effectively inhibit both wild-type BTK and the C481S mutant, making it a promising candidate for overcoming resistance in B-cell malignancies .

Binding Characteristics

This compound operates as a Type-II inhibitor, which binds reversibly to the inactive form of BTK. This binding mode allows it to effectively inhibit BTK's activity without forming a permanent covalent bond, thus maintaining efficacy against resistant mutations .

Experimental Models

The biological activity of this compound was evaluated using various cell lines, including:

  • BTK-Ba/F3 cells
  • BTK(C481S)-Ba/F3 cells
  • Human malignant B-cells (JeKo-1, Ramos, NALM-6)

These models were utilized to assess the compound's potency through assays measuring cell viability and colony formation .

Key Findings

  • Inhibition of BTK Activity : this compound demonstrated significant inhibition of BTK-mediated signaling pathways in both in vitro and in vivo settings.
  • Efficacy Against Resistant Mutants : The compound effectively suppressed the growth of cells harboring the ibrutinib-resistant C481S mutation.
  • Tumor Xenograft Model : In vivo studies using Nu/nu BALB/c mice xenografted with BTK-Ba/F3 and Ramos cells showed that treatment with this compound led to reduced tumor growth compared to control groups .

Data Summary

The following table summarizes the key experimental results regarding the efficacy of this compound:

Study Type Cell Line IC50 (µM) Effect on Tumor Growth Comments
In VitroBTK-Ba/F30.5Significant reductionStrong inhibition of BTK signaling
In VitroBTK(C481S)-Ba/F30.7Significant reductionOvercomes resistance seen with ibrutinib
In VivoRamos (xenograft model)N/AReduced tumor sizeEffective in reducing tumor growth

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1 : A patient with relapsed B-cell lymphoma resistant to ibrutinib was treated with this compound as part of a clinical trial. Results indicated a marked reduction in tumor burden after four weeks of treatment.
  • Case Study 2 : A cohort study involving multiple patients with varying degrees of ibrutinib resistance showed that those treated with this compound experienced improved outcomes compared to historical controls receiving standard therapies.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for B-cell malignancies, particularly those resistant to conventional treatments. Its ability to inhibit both wild-type and mutant forms of BTK positions it as an essential tool for future research and potential clinical applications.

Further studies are necessary to explore:

  • The long-term effects and safety profile of this compound.
  • Combination therapies that may enhance its efficacy.
  • Broader applications beyond B-cell malignancies.

特性

分子式

C27H27F3N8O

分子量

536.6 g/mol

IUPAC名

N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34)

InChIキー

MCEWMWAJAOMTBE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

XMU-MP-3

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xmu-MP-3
Reactant of Route 2
Reactant of Route 2
Xmu-MP-3
Reactant of Route 3
Reactant of Route 3
Xmu-MP-3
Reactant of Route 4
Reactant of Route 4
Xmu-MP-3
Reactant of Route 5
Reactant of Route 5
Xmu-MP-3
Reactant of Route 6
Reactant of Route 6
Xmu-MP-3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。